molecular formula C10H10N2O B1597669 3-(2-Methoxyphenyl)-1H-pyrazole CAS No. 59843-63-9

3-(2-Methoxyphenyl)-1H-pyrazole

Cat. No. B1597669
CAS RN: 59843-63-9
M. Wt: 174.2 g/mol
InChI Key: KLPGJCMICASHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenolic compounds like “3-(2-Methoxyphenyl)-1H-pyrazole” are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .


Synthesis Analysis

The synthesis of similar compounds often involves refluxing with a base such as potassium hydroxide in a mixture of water and an alcohol, followed by acidification and extraction .


Molecular Structure Analysis

The molecular structure of phenolic compounds is often analyzed using spectroscopic techniques such as 1H NMR, 13C NMR, and Fourier-transform infrared (FT-IR) spectroscopy .


Chemical Reactions Analysis

Phenolic compounds can undergo a variety of chemical reactions, including ester formation, glycosylation, ether formation, and oxidation .


Physical And Chemical Properties Analysis

Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their diverse chemical structure defines their characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .

Scientific Research Applications

Synthesis and Structural Analysis

3-(2-Methoxyphenyl)-1H-pyrazole derivatives are synthesized using various methods. For instance, Wang et al. (2013) detailed the synthesis of 3,5-diaryl-1H-pyrazoles from aryl methyl ketones, highlighting their structural characteristics through various spectroscopic techniques (Wang et al., 2013). Another study by Evecen et al. (2016) synthesized and characterized a similar compound, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, through IR, NMR, and X-ray diffraction methods (Evecen et al., 2016).

Tautomerism and Crystallography

The study of tautomerism in pyrazole derivatives is another important aspect. Cornago et al. (2009) investigated the tautomerism of NH-pyrazoles in both solution and solid states, using X-ray crystallography and NMR spectroscopy (Cornago et al., 2009).

Nonlinear Optical Properties

The nonlinear optical properties of these derivatives are also a subject of interest. Tamer et al. (2015) reported on the nonlinear optical activity of a 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid molecule, combining experimental and theoretical approaches (Tamer et al., 2015).

Antimicrobial Activities

Pyrazole derivatives have been explored for their potential antimicrobial activities. Dangar et al. (2014) synthesized and characterized pyrazoline and amino cyanopyridine derivatives, examining their antimicrobial properties (Dangar et al., 2014).

Coordination Compounds and Binding

Bergner et al. (2008) studied the solid state structures of 3(5)-(4-methoxyphenyl)pyrazole and its coordination compounds with transition metals, focusing on their potential for forming hydrogen bound coordination polymers (Bergner et al., 2008).

Safety And Hazards

While specific safety data for “3-(2-Methoxyphenyl)-1H-pyrazole” is not available, it’s generally recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .

properties

IUPAC Name

5-(2-methoxyphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-5-3-2-4-8(10)9-6-7-11-12-9/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPGJCMICASHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371583
Record name 3-(2-Methoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-1H-pyrazole

CAS RN

59843-63-9
Record name 3-(2-Methoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyphenyl)-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-(2-Methoxyphenyl)-1H-pyrazole
Reactant of Route 3
3-(2-Methoxyphenyl)-1H-pyrazole
Reactant of Route 4
3-(2-Methoxyphenyl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
3-(2-Methoxyphenyl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
3-(2-Methoxyphenyl)-1H-pyrazole

Citations

For This Compound
10
Citations
B Cherian, RA Kumar, B Vinod - Journal of Pharmaceutical …, 2020 - search.proquest.com
Majority of heterocyclic compounds, which are in thetherapeutic field, contains nitrogen as the hetero atom. 1Pyrazoleis one of the most important nitrogen containing 5-membered …
Number of citations: 2 search.proquest.com
A Chauhana, PK Sharma, N Kaushik… - International Journal of …, 2011 - researchgate.net
In an attempt to find a new class of antimicrobial agents, a new series of substituted 3, 5-diphenyl-4, 5-dihydro-1H-pyrazole-1-carbothioamide derivatives have been synthesized via …
Number of citations: 19 www.researchgate.net
F Lassagne, K Snégaroff, T Roisnel, E Nassar… - 2011 - degruyter.com
Syntheses of 5-amino-3-aryl- and 3-amino-5-aryl-1H-pyrazoles from β-bromo-α-(ethylsulfanyl)cinnamonitrile are described. The β-bromo-α-(ethylsulfanyl)cinnamonitriles were oxidized …
Number of citations: 3 www.degruyter.com
GN Yallappa, D Nagaraja… - …, 2019 - pharmacophorejournal.com
Different substituted Pyrazoles were prepared by microwave method via Cinnamaldehydes with Hydrazine hydrate.[1-4] ZnO catalyst with solvent free conditions was used for both …
Number of citations: 2 pharmacophorejournal.com
R Ghosh, RR Behera, S Panda, SK Behera… - …, 2023 - Wiley Online Library
The chemical transformation of lignocellulosic biomass into various fine chemicals is the necessity for sustainable developments. A significant research interest has been devoted to …
E Nicholls-Allison - 2015 - dspace.library.uvic.ca
Reported in Chapter 2 of this thesis is the reliable and tolerant synthesis of a small library of pyrazole and triazole heterocycles. This synthesis was achieved in two steps in good yields …
Number of citations: 1 dspace.library.uvic.ca
RR Behera, S Panda, R Ghosh, AA Kumar… - Organic Letters, 2022 - ACS Publications
Herein we report efficient catalytic hydrosilylations of nitroarenes to form the corresponding aromatic amines using a well-defined manganese(II)–NNO pincer complex with a low …
Number of citations: 9 pubs.acs.org
E Manrique Salas - 2018 - dugi-doc.udg.edu
In this thesis we present the synthesis and characterization of different types of ruthenium complexes containing N-donor ligands together with monodentate ligands, along with their …
Number of citations: 4 dugi-doc.udg.edu
BF Dutter - 2016 - ir.vanderbilt.edu
Metals, such as iron, zinc, and manganese, are required for bacterial function and survival. Bacteria have evolved systems to acquire metals from the environments they inhabit. …
Number of citations: 3 ir.vanderbilt.edu
R Ghosh, B Bagh - 2023 - idr.niser.ac.in
Development of Ruthenium and Iron Complexes for Catalytic Applications in Sustainable Oxidations and Reductions By Rahul Ghosh Page 1 1 Development of Ruthenium and Iron …
Number of citations: 0 idr.niser.ac.in

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.